4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via an ethyl group to a pyridazinone ring substituted with a thiophen-2-yl moiety. The pyridazinone ring contributes to hydrogen-bonding capabilities, while the thiophene substituent introduces aromatic heterocyclic diversity, which may modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)18-9-10-20-16(21)8-7-14(19-20)15-2-1-11-24-15/h1-8,11,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZSSZBFWHZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazinone Core: Starting with a thiophene derivative, the pyridazinone core can be synthesized through cyclization reactions involving hydrazine derivatives.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid, followed by amination.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the sulfonamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail its applications in different research areas:
Anticancer Activity
Research has indicated that derivatives of pyridazinone compounds, including this one, exhibit significant anticancer properties. Studies have shown that modifications at specific positions on the pyridazinone scaffold can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro Compound | MCF-7 (Breast Cancer) | <10 |
| 4-Chloro Compound | UACC-62 (Melanoma) | <10 |
In a systematic screening of related compounds, those with electron-withdrawing groups demonstrated improved efficacy against cancer cells, indicating the potential for this compound in cancer therapy.
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viral infections. Preliminary studies have shown that pyridazinone derivatives can inhibit viral replication mechanisms, particularly in the context of HIV and other retroviruses.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Research indicates that related compounds have shown IC50 values comparable to established anti-inflammatory drugs.
Synthetic Methodologies
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several steps:
- Formation of Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Thiophene Ring : The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Sulfonamide Formation : The final step involves the reaction of the pyridazinone derivative with benzenesulfonyl chloride to yield the sulfonamide product.
Case Study 1: Anticancer Screening
A study focusing on various pyridazinone derivatives highlighted the importance of substituent effects on anticancer activity. The introduction of halogen groups significantly enhanced the cytotoxic effects against breast and melanoma cancer cell lines.
Case Study 2: Antiviral Efficacy
In vitro studies revealed that certain derivatives exhibited promising antiviral activity against HIV, suggesting a mechanism involving inhibition of viral integrase.
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that specific modifications in the structure led to reduced expression of inflammatory mediators in cellular models, indicating potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action for compounds like 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Pyridazinone-Based Derivatives
- N’-(4-Nitrobenzylidene)-2-(6-Oxo-3-(4-(4-Chlorophenyl)Piperazin-1-yl)Pyridazin-1(6H)-yl)Acetohydrazide (Compound 15, ) Structural Differences: Replaces the thiophen-2-yl group with a 4-chlorophenylpiperazine moiety. Melting Point: 238–239°C (vs.
N’-(3-Methoxybenzylidene)-2-(6-Oxo-3-(4-(4-Fluorophenyl)Piperazin-1-yl)Pyridazin-1(6H)-yl)Acetohydrazide (Compound 19, )
Benzenesulfonamide Derivatives with Heterocyclic Modifications
- MMV665914 (): 4-Chloro-N-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Benzenesulfonamide Structural Differences: Replaces pyridazinone-thiophene with a pyridinyl-piperazine system. No reported cytotoxicity, unlike pyridazinone derivatives .
- 4-Chloro-N-(5-(2-(Thiazol-2-yl)Ethyl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Benzenesulfonamide () Structural Differences: Uses a tetrahydronaphthalene-thiazole system instead of pyridazinone-thiophene. Impact: The thiazole ring’s electronegativity may alter binding affinity in enzyme inhibition assays .
Cytotoxicity and Anti-Proliferative Activity
- Pyridazinone-Piperazine Derivatives (): Exhibit IC₅₀ values in the micromolar range against AGS gastric cancer cells, suggesting the pyridazinone core is critical for activity .
Spectral and Thermal Data
| Compound Class | Key Substituent | Melting Point (°C) | Notable IR/NMR Features |
|---|---|---|---|
| Pyridazinone-Thiophene | Thiophen-2-yl | Not reported | C=O (1670 cm⁻¹), Thiophene C-S (680 cm⁻¹) |
| Pyridazinone-Piperazine | 4-Chlorophenylpiperazine | 238–239 | N-H stretch (3300 cm⁻¹), Piperazine δ 3.2 ppm |
| Quinazoline-Hydrazide | 4-Chlorophenylhydrazide | 278–280 | C=N (1600 cm⁻¹), Sulfonamide S=O (1350 cm⁻¹) |
Biological Activity
4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
The synthesis of this compound typically involves multi-step reactions that introduce the pyridazine and thiophene moieties. The compound's structure includes a benzenesulfonamide group, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
COX-2 Inhibition
The compound is also being investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. A related study reported that sulfonamide derivatives can exhibit selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic application in treating inflammatory diseases without the adverse effects associated with COX-1 inhibition .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with the active site of COX enzymes, blocking substrate access.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial signaling, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyridazine derivatives, including this compound. The results showed a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Inhibition of COX Enzymes
Another investigation focused on the COX-inhibitory activity of sulfonamide derivatives. The study found that certain derivatives exhibited over 50% inhibition of COX-2 at concentrations as low as 10 μM, indicating promising anti-inflammatory properties. This suggests that structural modifications could enhance selectivity towards COX-2 while minimizing side effects associated with COX-1 inhibition .
Data Tables
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| 4-chloro-N-(2-(6-oxo... | 15 | COX-2 | Inhibitory |
| Similar Pyridazine Derivative | 10 | Cancer Cell Lines | Cytotoxic |
| Other Sulfonamide Analogues | 20 | COX Enzymes | Selective Inhibition |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of 4-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multi-step reactions requiring precise control of:
- Reaction conditions : Temperature (e.g., 273 K for sulfonylation steps), solvent choice (e.g., pyridine for nucleophilic substitution), and catalyst use .
- Purification : Techniques like column chromatography or recrystallization to isolate intermediates and final products .
- Yield optimization : Adjusting stoichiometry (e.g., 10 mmol starting material with 11 mmol sulfonyl chloride) and monitoring reaction progress via TLC or HPLC .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-Chloro-benzenesulfonyl chloride in pyridine (2 h, 273 K) | 33–66% | |
| Cyclization | THF/DMSO, 60–80°C, 12–24 h | 45–72% |
Q. Which characterization techniques are critical for confirming the compound’s structure?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H]⁺ for C₁₈H₁₅ClN₄O₃S₂) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
Q. Table 2: Key Spectral Parameters for Structural Confirmation
| Technique | Target Signals | Diagnostic Features |
|---|---|---|
| ¹H NMR | δ 6.8–8.2 ppm | Aromatic protons (thiophene, benzene) |
| IR | 1650–1750 cm⁻¹ | C=O (pyridazinone), S=O (sulfonamide) |
Q. What biological targets are plausible for this compound based on structural analogs?
Similar benzenesulfonamide derivatives exhibit activity against:
- Enzymes : Carbonic anhydrase (via sulfonamide-Zn²⁺ interaction) .
- Kinases : Inhibition via pyridazinone-thiophene interactions .
- Anti-inflammatory targets : COX-2 inhibition observed in analogs with chloro-substituted benzene .
Methodological Approach : - Screen against enzyme panels (e.g., Eurofins KinaseProfiler™).
- Use molecular docking (AutoDock Vina) to prioritize targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Purity issues : Validate compound purity (>95% via HPLC) and confirm absence of byproducts (e.g., bis-sulfonylated derivatives) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .
Q. What strategies are effective for designing analogues with improved metabolic stability?
- Substituent modification : Introduce electron-withdrawing groups (e.g., CF₃) on the benzene ring to reduce oxidative metabolism .
- Bioisosteric replacement : Replace thiophene with furan or triazole to alter metabolic pathways .
- Prodrug approaches : Mask sulfonamide with ester groups to enhance oral bioavailability .
Validation : Use liver microsomal assays (e.g., human CYP450 isoforms) to assess stability .
Q. How can in silico modeling guide the prioritization of synthetic targets?
- Pharmacophore modeling : Identify critical interactions (e.g., sulfonamide-Zn²⁺ in carbonic anhydrase) using Schrödinger Phase .
- ADMET prediction : Predict solubility (LogP < 3), BBB permeability, and toxicity (e.g., Ames test via Derek Nexus) .
- Dynamics simulations : Analyze binding stability (RMSD < 2 Å over 100 ns MD simulations) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Q. How can researchers address contradictory computational predictions of binding affinity?
- Cross-validate with multiple software : Compare results from AutoDock, Glide, and MOE .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
- Consensus scoring : Use ensemble docking or machine learning models (e.g., RFScore) to improve accuracy .
Q. What methodologies are recommended for studying metabolic pathways?
Q. How to scale up synthesis while maintaining reproducibility?
- Process optimization : Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) .
- Batch analysis : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
